molecular formula C18H12BrN3O2S2 B2563701 4-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-86-9

4-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No. B2563701
CAS RN: 863594-86-9
M. Wt: 446.34
InChI Key: WLGUDUPKJLZVMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of kinase inhibitors and has been shown to selectively target the Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system.

Scientific Research Applications

Antioxidant Properties

Thiazolo[4,5-b]pyridines exhibit antioxidant properties, making them relevant in combating oxidative stress-related diseases. These compounds can scavenge free radicals and protect cells from damage .

Antimicrobial Activity

Researchers have identified novel thiazolo[4,5-b]pyridines with potent antimicrobial effects. These compounds may serve as promising candidates for developing new antibiotics or antimicrobial agents .

Herbicidal Potential

Certain thiazolo[4,5-b]pyridines have demonstrated herbicidal activity. Investigating their mode of action and selectivity could lead to the development of eco-friendly herbicides .

Anti-inflammatory Properties

Thiazolo[4,5-b]pyridines have been explored for their anti-inflammatory effects. Understanding their mechanisms of action could contribute to the development of anti-inflammatory drugs .

Antifungal Activity

Some thiazolo[4,5-b]pyridines exhibit antifungal properties. These compounds may find applications in treating fungal infections .

Antitumor Potential

Researchers have identified thiazolo[4,5-b]pyridines with antitumor activity. These compounds could be further investigated for their efficacy against various cancer types .

Histamine H3 Receptor Antagonists

Certain thiazolo[4,5-b]pyridines have been reported as histamine H3 receptor antagonists. These molecules may play a role in modulating histamine signaling pathways .

properties

IUPAC Name

4-bromo-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O2S2/c19-13-6-8-15(9-7-13)26(23,24)22-14-4-1-3-12(11-14)17-21-16-5-2-10-20-18(16)25-17/h1-11,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGUDUPKJLZVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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